molecular formula C11H21N3 B15239708 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine

Cat. No.: B15239708
M. Wt: 195.30 g/mol
InChI Key: HULBERJIZQKANW-UHFFFAOYSA-N
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Description

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group at the first position and diethyl groups at the third and fifth positions of the pyrazole ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industry: The compound is utilized in the production of agrochemicals and dyes, owing to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

1-tert-Butyl-3,5-diethyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-amine: Similar in structure but with methyl groups instead of diethyl groups, leading to differences in steric hindrance and reactivity.

    3,5-Di-tert-butyl-1H-pyrazole: Contains tert-butyl groups at both the third and fifth positions, resulting in increased steric bulk and potentially different biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

1-tert-butyl-3,5-diethylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-6-8-10(12)9(7-2)14(13-8)11(3,4)5/h6-7,12H2,1-5H3

InChI Key

HULBERJIZQKANW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C(C)(C)C)CC)N

Origin of Product

United States

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